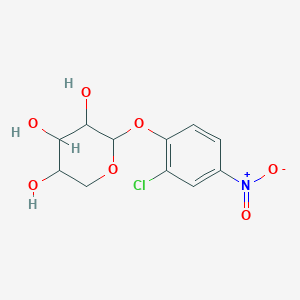
3-(Cyclopentyloxy)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentyloxy)picolinic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of picolinic acid, where a cyclopentyloxy group is attached to the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)picolinic acid typically involves the reaction of picolinic acid with cyclopentanol under specific conditions. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group of picolinic acid, followed by the reaction with cyclopentanol to form the ester intermediate. This intermediate is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopentyloxy)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Applications De Recherche Scientifique
3-(Cyclopentyloxy)picolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving metal ions.
Industry: It may be used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Cyclopentyloxy)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, potentially inhibiting their activity. This mechanism is similar to that of picolinic acid, which is known to disrupt zinc binding in zinc finger proteins, affecting processes such as viral replication and cell homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid: The parent compound, with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position.
Uniqueness
3-(Cyclopentyloxy)picolinic acid is unique due to the presence of the cyclopentyloxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its ability to interact with specific molecular targets and may provide advantages in certain applications over its parent compound and other isomers .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-cyclopentyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c13-11(14)10-9(6-3-7-12-10)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,14) |
Clé InChI |
VGKKACFREAXRGB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2=C(N=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)
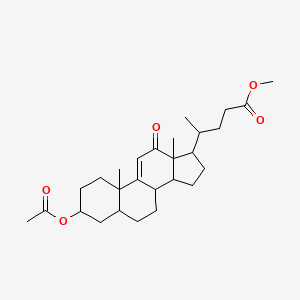



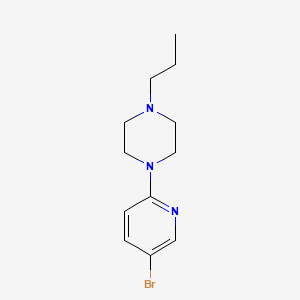

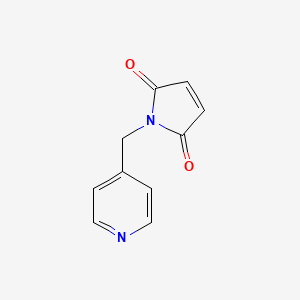
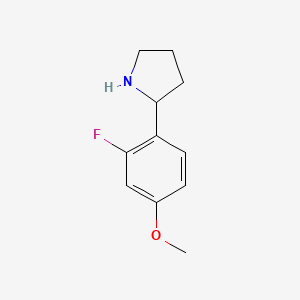

![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)
